5-Acetyl-6-methyl-2-phenoxynicotinonitrile

Description

Overview of Nicotinonitrile Derivatives in Medicinal Chemistry and Organic Synthesis

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a broad spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The pyridine (B92270) ring, a central feature of nicotinonitriles, is a common motif in many FDA-approved drugs. In organic synthesis, the cyano group and the pyridine ring of nicotinonitrile offer multiple reaction sites for functionalization, making them valuable building blocks for more complex molecules.

Structural Characteristics and Chemical Significance of the Nicotinonitrile Core

The chemical significance of the nicotinonitrile core lies in its unique electronic and structural properties. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity and interactions with biological targets. The cyano group (-C≡N) is a strong electron-withdrawing group, further modulating the electronic character of the pyridine ring. This cyano group can also participate in various chemical transformations, serving as a precursor to other functional groups such as carboxylic acids, amides, and tetrazoles, thereby expanding the synthetic utility of nicotinonitrile derivatives.

Contextualizing 5-Acetyl-6-methyl-2-phenoxynicotinonitrile within the Nicotinonitrile Class

This compound is a specific derivative of the nicotinonitrile core. Its structure is characterized by the presence of several key functional groups:

An acetyl group (-COCH3) at the 5-position: The acetyl group is a common substituent in medicinal chemistry and can participate in hydrogen bonding and other non-covalent interactions.

A methyl group (-CH3) at the 6-position: The methyl group can influence the molecule's lipophilicity and steric profile.

A phenoxy group (-O-Ph) at the 2-position: The phenoxy group, consisting of a phenyl ring attached via an oxygen atom, significantly increases the molecule's size and can be involved in π-stacking interactions.

While the broader class of nicotinonitriles is extensively studied, specific research on this compound is notably scarce in publicly available scientific literature. A structurally related compound, 5'-Acetyl-6'-methyl-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile, has been synthesized and evaluated for its antiviral activity. researchgate.net This suggests that the acetyl and methyl substitutions on the nicotinonitrile ring can be synthetically accessed and may lead to biologically active molecules.

Research Gaps and Motivations for Investigating this compound

The most significant aspect of this compound is the apparent lack of dedicated research. A thorough search of academic and patent databases reveals a significant gap in the understanding of its synthesis, chemical properties, and potential biological activities.

Motivations for future investigation would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and fully characterizing its chemical and physical properties would be the foundational step for any further research.

Biological Screening: Given the wide range of biological activities reported for other nicotinonitrile derivatives, this compound would be a candidate for screening in various assays, such as anticancer, anti-inflammatory, and antimicrobial screens.

Structure-Activity Relationship (SAR) Studies: Investigating how the specific combination of the acetyl, methyl, and phenoxy groups influences the biological activity of the nicotinonitrile scaffold could provide valuable insights for the design of new and more potent therapeutic agents.

Computational Modeling: In silico studies could be employed to predict the compound's potential biological targets and to understand its binding modes, guiding experimental work.

The absence of detailed research on this compound presents an opportunity for new avenues of scientific inquiry within the well-established field of nicotinonitrile chemistry. Future studies are necessary to elucidate the potential of this enigmatic compound.

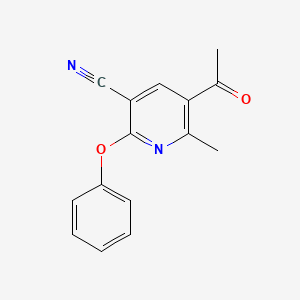

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-6-methyl-2-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNPOCVDSDRZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=CC=C2)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Nicotinonitrile Compounds

Impact of Substitutions on the Pyridine (B92270) Ring (Acetyl and Methyl Groups)

The substituents on the central pyridine ring of 5-Acetyl-6-methyl-2-phenoxynicotinonitrile play a crucial role in modulating its electronic properties and steric profile, which in turn dictates its interaction with biological targets. The acetyl and methyl groups at the 5- and 6-positions, respectively, are of particular importance.

The acetyl group at the 5-position, being an electron-withdrawing group, influences the electron density of the pyridine ring. This can affect the pKa of the ring nitrogen and its ability to participate in hydrogen bonding or other interactions with a receptor. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, providing a key interaction point with a biological target. The orientation of the acetyl group relative to the pyridine ring can also be a determining factor in the compound's activity.

| Substitution Pattern | Observed Effect on Biological Activity |

| 5-Acetyl Group | The presence of the acetyl group is often crucial for activity, with the carbonyl oxygen acting as a key hydrogen bond acceptor. |

| 6-Methyl Group | The methyl group typically enhances binding affinity through hydrophobic interactions and can influence the molecule's conformation. |

| Variations at 5-position | Replacement of the acetyl group with other electron-withdrawing groups can modulate activity, while replacement with bulky groups may be detrimental. |

| Variations at 6-position | Increasing the size of the alkyl group at the 6-position can lead to a loss of activity due to steric hindrance. |

Role of the Phenoxy Group at the 2-Position in Modulating Biological Activity

The ether linkage connecting the phenyl ring to the pyridine core provides a degree of conformational flexibility, allowing the phenoxy group to adopt an optimal orientation for binding. The nature of the substituent at the 2-position is a critical determinant of biological activity. For instance, in some series of nicotinonitrile derivatives, the replacement of an amino group with other substituents at this position resulted in a complete loss of toxic effect against certain organisms, highlighting the specificity of interactions mediated by this part of the molecule. nih.gov

The phenoxy group itself offers a large, relatively non-polar surface that can be advantageous for binding to hydrophobic pockets. The electronic nature of the phenoxy group can also influence the reactivity and electronic distribution of the entire molecule.

Influence of Substituents on the Phenoxy Ring on Biological Profiles (e.g., trifluoromethyl, halogen, alkyl)

Modification of the peripheral phenoxy ring with various substituents provides a powerful tool for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of this compound analogs. The nature, position, and size of these substituents can have a profound impact.

Electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF3), can alter the electronic properties of the phenoxy ring, influencing its interaction with target proteins. These groups can also enhance membrane permeability and metabolic stability. For example, the presence of a fluoro atom on aromatic rings has been shown to increase the inhibitory behavior of some related heterocyclic compounds. researchgate.net

Electron-donating groups, such as alkyl or alkoxy groups, can also modulate activity. The position of the substituent on the phenoxy ring (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and can lead to either favorable or unfavorable steric interactions within the binding site.

Below is an illustrative table showing how different substituents on the phenoxy ring can modulate the inhibitory activity of a hypothetical series of this compound analogs against a target enzyme.

| Phenoxy Ring Substituent (R) | Position | Electronic Effect | Illustrative IC50 (nM) |

| H | - | Neutral | 150 |

| 4-F | para | Electron-withdrawing | 75 |

| 4-Cl | para | Electron-withdrawing | 80 |

| 4-CF3 | para | Strongly Electron-withdrawing | 50 |

| 4-CH3 | para | Electron-donating | 120 |

| 4-OCH3 | para | Electron-donating | 135 |

| 2-F | ortho | Electron-withdrawing | 200 |

| 3-Cl | meta | Electron-withdrawing | 95 |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in this compound and its analogs is a critical factor in determining their biological activity. Conformational analysis helps to understand the preferred spatial orientations of the molecule and how it might interact with a biological target.

The key rotatable bonds in the molecule are those connecting the phenoxy group to the pyridine ring and the acetyl group to the pyridine ring. The relative orientation of these groups can significantly impact the molecule's ability to fit into a specific binding pocket. Crystal structure analysis of related compounds, such as 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, reveals that the conformation can be influenced by intermolecular interactions in the solid state. ekb.eg In solution and within a biological environment, the molecule will likely exist as an equilibrium of different conformers.

The presence of the methyl group at the 6-position can create steric hindrance that restricts the rotation of the 2-phenoxy group, potentially locking it into a more defined, bioactive conformation. Understanding the low-energy conformations of these molecules is crucial for designing analogs with improved activity. If the molecule contains stereocenters, the stereochemistry will be a critical determinant of activity, as biological systems are chiral and will preferentially interact with one enantiomer or diastereomer.

Rational Design Strategies for Developing Novel this compound Analogs

Based on the structure-activity relationship principles discussed, several rational design strategies can be employed to develop novel analogs of this compound with potentially enhanced biological profiles.

One key strategy involves the systematic exploration of substituents on the phenoxy ring. A focused library of analogs with diverse electronic and steric properties at the ortho, meta, and para positions could be synthesized to probe the specific requirements of the target's binding site. For example, introducing small, electron-withdrawing groups like fluorine or chlorine at the para-position appears to be a promising avenue.

Another approach is the bioisosteric replacement of the phenoxy group. Replacing it with other aromatic or heteroaromatic rings could lead to improved interactions, altered selectivity, or better pharmacokinetic properties. For instance, replacing the phenyl ring with a pyridyl or pyrimidinyl ring could introduce additional hydrogen bonding opportunities.

Modification of the acetyl group at the 5-position is also a viable strategy. While its hydrogen-bonding capability seems important, converting the ketone to other functional groups such as an oxime or a hydrazone could lead to new interactions with the target. Similarly, small modifications to the 6-methyl group could be explored to optimize hydrophobic interactions, although significant increases in size are likely to be detrimental.

Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to guide the design process. researchgate.net These methods can help to prioritize the synthesis of compounds that are most likely to have the desired activity, thereby streamlining the drug discovery process.

Insufficient Data Available for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data to construct a detailed article on the biological activities of the specific chemical compound This compound as per the requested outline.

Searches for preclinical data on this compound, including its in vitro cytotoxicity, effects on cell cycle modulation, apoptosis induction, enzyme inhibition, and antimicrobial properties, did not yield specific results.

While the query included "and Analogs," the absence of foundational data on the primary compound makes it scientifically untenable to build a detailed article structured around its specific biological activities. Research on related chemical structures, such as various substituted nicotinonitrile or phenoxy derivatives, exists. researchgate.netproquest.comekb.egresearchgate.net However, extrapolating findings from these analogs to create a focused and accurate profile for "this compound" would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the requested article focusing solely on the preclinical biological activities and mechanistic investigations of "this compound" is not possible at this time due to the lack of specific research findings in the public domain.

Biological Activities and Mechanistic Investigations Preclinical Focus of 5 Acetyl 6 Methyl 2 Phenoxynicotinonitrile and Analogs

Antimicrobial Activity Studies

Antifungal Efficacy against Fungal Pathogens (e.g., C. albicans, A. niger)

The nicotinonitrile scaffold is a component of various heterocyclic compounds investigated for their antimicrobial properties. Research into related pyridine (B92270) derivatives has indicated potential antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. For instance, certain nicotinic acid benzylidene hydrazide derivatives have demonstrated activity against C. albicans and A. niger, with efficacy comparable to the standard drug fluconazole in some cases nih.gov. Similarly, thiazole-pyridine hybrids built from a nicotinonitrile starting material were effective against C. albicans and A. flavus nih.gov.

Studies on other natural and synthetic compounds have explored various mechanisms to combat these fungi. For example, some agents interfere with the fungal cell wall, a structure not present in mammalian cells, making it an attractive target nih.gov. Others disrupt the cell membrane by inhibiting the synthesis of ergosterol, a key component of the fungal membrane frontiersin.org. While these studies establish the potential of diverse chemical structures in targeting C. albicans and A. niger, specific efficacy data for close analogs of 5-Acetyl-6-methyl-2-phenoxynicotinonitrile are not extensively documented.

Investigations into Antibiofilm Formation Activity

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in treating infections due to increased resistance to antimicrobial agents. The investigation of compounds that can inhibit biofilm formation is a critical area of research.

Recent studies have demonstrated that certain nicotinonitrile derivatives possess significant antibiofilm capabilities. A 2022 study focused on newly synthesized 1,3‐phenylene‐bis‐nicotinonitrile derivatives, which were tested for their activity against five different microorganisms. The results indicated that these compounds were particularly active in preventing biofilm formation researchgate.net. Two of the tested compounds showed Minimum Biofilm Inhibitory Concentration (MBIC) values of 0.06 mg/mL and 0.25 mg/mL against C. albicans and C. tropicalis. At the Minimum Inhibitory Concentration (MIC), these derivatives reduced 48-hour biofilm formation by 81-83% researchgate.net. This suggests that the nicotinonitrile scaffold could be a promising structural basis for the development of new agents that target microbial biofilms.

Table 1: Antibiofilm Activity of select 1,3-phenylene-bis-nicotinonitrile derivatives

| Compound/Activity | C. albicans | C. tropicalis |

|---|---|---|

| MIC (mg/mL) | 0.06 | 0.06 |

| MBIC (mg/mL) | 0.06 | 0.25 |

| Biofilm Reduction at MIC | 83% | 81% |

Mechanism of Antimicrobial Action (e.g., cell wall synthesis inhibition, membrane disruption)

The precise mechanism of antimicrobial action for this compound and its direct analogs has not been fully elucidated in available studies. However, research on broader classes of antimicrobial compounds offers potential pathways that such molecules might exploit. Common mechanisms include the disruption of the microbial cell wall or cell membrane, inhibition of protein or nucleic acid synthesis, and interference with essential metabolic pathways mdpi.com.

For antifungal agents, targeting the cell wall is a common strategy. For example, some coumarin derivatives have been shown to exert their antifungal effect against Aspergillus species by interfering with the cell wall structure nih.gov. Another major target is the cell membrane, often through the inhibition of ergosterol synthesis, which is vital for membrane integrity in fungi frontiersin.org. While these mechanisms are established for other chemical classes, further investigation is required to determine if nicotinonitrile derivatives share these or other modes of action.

Enzyme Inhibition and Receptor Binding Profiles

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and certain amino acids. It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key cofactor for cellular proliferation. As such, DHFR is a well-established target for antibacterial, antiprotozoal, and anticancer drugs nih.govscbt.com. Inhibitors like trimethoprim and methotrexate are widely used in clinical practice mdpi.com.

Many DHFR inhibitors are heterocyclic compounds that are structural analogs of the enzyme's natural substrate, dihydrofolate wikipedia.orgresearchgate.net. While the nicotinonitrile structure is a heterocyclic scaffold, and various such scaffolds have been investigated for DHFR inhibition, there is currently a lack of specific published research demonstrating the direct inhibition of DHFR by this compound or its close analogs.

Kinase Inhibition (e.g., Tyrosine-protein kinases, MAP kinases, PI3Kδ)

Kinase inhibition is a major focus of modern drug discovery, particularly in oncology. Kinases are key regulators of cell signaling, and their dysregulation can lead to uncontrolled cell growth. Several studies have identified nicotinonitrile derivatives as potent inhibitors of various kinases.

A 2018 study detailed a novel series of nicotinonitrile derivatives with strong antiproliferative activity linked to the inhibition of Tyrosine Kinase (TK) . The two most potent compounds, designated 5g and 8 , demonstrated significant inhibition of TK with IC50 values of 352 nM and 311 nM, respectively nih.gov.

Another study published in 2022 described a new series of nicotinonitrile derivatives as promising pan-Pim kinase inhibitors. Pim kinases are proto-oncogenes involved in cell cycle progression and apoptosis. The most active compound from this series, 8e , showed potent inhibitory activity against all three Pim kinase isoforms with IC50 values at or below 0.28 µM, comparable to the well-known pan-kinase inhibitor Staurosporine nih.govcarta-evidence.org.

A recent review also highlighted the versatility of the nicotinonitrile scaffold in targeting various kinases, including Aurora A and B kinases , Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase , further establishing this chemical class as a promising source for kinase inhibitor development researchgate.net.

Table 2: Kinase Inhibition Profile of Select Nicotinonitrile Analogs

| Analog Compound | Target Kinase | IC50 Value |

|---|---|---|

| Compound 5g | Tyrosine Kinase (TK) | 352 nM nih.gov |

| Compound 8 | Tyrosine Kinase (TK) | 311 nM nih.gov |

| Compound 8e | Pim-1, Pim-2, Pim-3 Kinase | ≤ 0.28 µM nih.gov |

| Compound 17 | Aurora A/B Kinase | 0.001 µM (cell growth inhibition) researchgate.net |

| Compound 18 | EGFR Kinase | 0.6 µM researchgate.net |

Phospholipase A2 (Lp-PLA2) Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in vascular inflammation and the progression of atherosclerosis. It generates pro-inflammatory substances within atherosclerotic plaques nih.govmdpi.com. Inhibition of Lp-PLA2 is therefore considered a potential therapeutic strategy for reducing the risk of cardiovascular events nih.govpatsnap.com.

The development of Lp-PLA2 inhibitors has led to compounds like darapladib nih.govplos.org. However, a review of the scientific literature did not yield studies linking this compound or related nicotinonitrile analogs to the inhibition of Lp-PLA2. The known inhibitors of this enzyme belong to different chemical classes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov While the broader class of nicotinonitrile derivatives has been investigated for various biological activities, specific preclinical data on the direct monoamine oxidase (MAO) inhibitory activity of this compound is not extensively available in the public domain.

General studies on related heterocyclic compounds indicate that the nicotinonitrile scaffold can be a pharmacophore for MAO inhibition. The therapeutic potential of MAO inhibitors is well-established, with applications in depression and neurodegenerative diseases. nih.gov However, without specific in vitro or in vivo studies on this compound, its profile as a potential MAO inhibitor remains speculative. Further research is required to determine its efficacy and selectivity for MAO-A versus MAO-B, which is a critical determinant of therapeutic application and side-effect profile.

Other Biologically Relevant Activities (e.g., Antioxidant Potential, Antiviral Activity)

Investigations into the biological activities of this compound and its analogs have extended beyond enzyme inhibition to include their potential as antioxidant and antiviral agents.

Antioxidant Potential: The antioxidant capacity of nicotinonitrile derivatives has been a subject of interest. While direct studies on this compound are limited, research on analogous structures suggests that the chemical scaffold may contribute to antioxidant effects. The specific contribution of the acetyl, methyl, and phenoxy groups to the radical scavenging or metal-chelating properties of the molecule has not been elucidated.

Antiviral Activity: Preclinical research has provided some evidence of the antiviral potential of compounds structurally related to this compound. A study on a series of newly synthesized heterocyclic compounds reported the evaluation of their antiviral activity. researchgate.net Specifically, the analog, 5'-Acetyl-6'-methyl-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile, was assessed for its activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A virus (HAV). researchgate.net While this points to the potential of the broader chemical class, direct antiviral screening data for this compound against a panel of viruses is not currently available. The data from related compounds is presented below:

| Compound Name | Virus Tested | Activity |

| 5'-Acetyl-6'-methyl-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile | Herpes Simplex Virus type 1 (HSV-1) | Evaluated researchgate.net |

| 5'-Acetyl-6'-methyl-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile | Hepatitis A virus (HAV) | Evaluated researchgate.net |

Note: The table indicates that the compound was evaluated, but the specific results of the activity were not detailed in the available abstract.

Investigation of Molecular Targets and Pathways

Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action. The following subsections detail the current, albeit limited, knowledge in this area.

The effect of this compound on intracellular signaling pathways is an area that requires further investigation. Research on other novel 2-aminonicotinonitrile derivatives has indicated that this class of compounds can modulate pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and survival. researchgate.net However, it is important to note that these findings are for structurally distinct analogs and cannot be directly extrapolated to this compound. The specific impact of this compound on key signaling cascades involved in cellular processes like inflammation, proliferation, and apoptosis has yet to be determined.

The distinction between allosteric modulation and direct active site binding is a fundamental aspect of pharmacology. pharmacologycanada.orgstudy.com Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can offer advantages in terms of specificity and reducing off-target effects.

For this compound, there is currently no specific preclinical evidence to definitively characterize its binding mode as either an allosteric modulator or an active site binder for any particular protein target. The potential for nicotinonitrile derivatives to act as allosteric modulators has been explored in a general sense for other target classes, but specific studies involving this compound are lacking. Determining the precise binding mechanism is a critical step for future drug development and would require dedicated biochemical and structural biology studies.

Computational Chemistry and Molecular Modeling Approaches in Nicotinonitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

While extensive quantum chemical calculations for 5-Acetyl-6-methyl-2-phenoxynicotinonitrile itself are not widely published, this methodology is crucial in understanding the electronic properties of the nicotinonitrile scaffold and its derivatives. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distributions. This information helps in predicting the reactivity of the molecule, understanding its stability, and rationalizing its role as a precursor in the synthesis of more complex structures like Nevirapine. For the final NNRTI molecules, these calculations can provide insights into the nature of the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with the amino acid residues of the target protein, complementing the classical force fields used in molecular docking.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For NNRTIs derived from this compound, MD simulations are performed on the ligand-protein complex after an initial docking pose is obtained. nih.gov These simulations, often run for nanoseconds, help to assess the stability of the predicted binding mode. researchgate.net They can confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.govresearchgate.net Furthermore, MD simulations provide a dynamic view of the "molecular arthritis" effect, where the binding of an NNRTI restricts the conformational flexibility of the RT enzyme, particularly the thumb subdomain, thereby inhibiting its function. researchgate.net

Ligand-Based and Structure-Based Drug Design Methodologies

The development of potent NNRTIs from the this compound scaffold is a prime example of both ligand-based and structure-based drug design. nih.gov

Structure-Based Drug Design: With the availability of high-resolution crystal structures of HIV-1 RT, researchers can directly visualize the NNRTI binding pocket. rutgers.edufrontiersin.org This allows for the rational design of new analogues of Nevirapine that can fit more effectively into the pocket, make additional favorable interactions, or occupy new regions to improve potency. nih.govnih.gov This approach is particularly important for designing inhibitors that are effective against mutant, drug-resistant strains of the enzyme by exploiting changes in the binding pocket's shape and volume. nih.govnih.gov

Ligand-Based Drug Design: In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. nih.gov By analyzing a series of known active and inactive compounds, a statistical model is built that correlates specific molecular features (descriptors) with biological activity. For dihydrofuro[3,4-d]pyrimidine (DHPY) analogues, which are also NNRTIs, 3D-QSAR models have been successfully generated to guide the design of novel inhibitors with enhanced potency. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Evaluation

A significant cause of failure in drug development is poor pharmacokinetic properties. mdpi.com In silico ADME prediction tools are used early in the discovery process to evaluate the drug-likeness of newly designed analogues derived from this compound. nih.govglobalhealthsciencegroup.com These computational models predict various physicochemical and pharmacokinetic properties to filter out candidates that are likely to fail later on. nih.govmdpi.com

Key parameters evaluated include molecular weight, lipophilicity (logP), aqueous solubility (logS), hydrogen bond donors and acceptors, and adherence to established rules like Lipinski's Rule of Five. globalhealthsciencegroup.com More advanced models can predict properties such as human intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov By screening virtual compounds for favorable ADME profiles, researchers can prioritize the synthesis of candidates with a higher probability of becoming successful drugs. nih.govnih.gov

Table 3: Common In Silico ADME/Toxicity Parameters for Preclinical Evaluation

| Parameter | Description | Desired Range/Outcome |

| Molecular Weight | The mass of the molecule. | < 500 g/mol (Lipinski's Rule) |

| logP | Octanol-water partition coefficient; a measure of lipophilicity. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Higher values are generally better. |

| Human Intestinal Absorption | Percentage of the drug absorbed through the human gut. | High |

| CYP450 Inhibition | Prediction of whether the compound inhibits key metabolic enzymes. | Non-inhibitor is preferred to avoid drug-drug interactions. |

| Carcinogenicity/Mutagenicity | Prediction of potential to cause cancer or genetic mutations. | Non-carcinogenic, Non-mutagenic. globalhealthsciencegroup.com |

Future Directions and Emerging Research Perspectives for 5 Acetyl 6 Methyl 2 Phenoxynicotinonitrile

Exploration of New Synthetic Methodologies and Greener Chemistry Approaches

The future synthesis of 5-Acetyl-6-methyl-2-phenoxynicotinonitrile and its analogs will likely focus on efficiency, cost-effectiveness, and sustainability. While traditional methods for creating nicotinonitrile derivatives often involve multi-step processes, newer strategies aim to simplify these pathways. nih.gov

One promising avenue is the adoption of one-pot, multi-component reactions. For instance, a common method for synthesizing related nicotinonitriles involves the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. nih.gov Future work could adapt this methodology for the target compound, optimizing conditions to improve yields and reduce reaction times.

Furthermore, the principles of green chemistry are becoming increasingly important in pharmaceutical synthesis. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. A recent development in the synthesis of nicotinonitrile derivatives employed a nanomagnetic metal-organic framework as a recyclable catalyst under solvent-free conditions, achieving excellent yields in short reaction times. nih.gov This approach, based on a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, could be explored for the synthesis of this compound, significantly reducing the environmental impact of its production. nih.gov

Table 1: Comparison of Synthetic Approaches for Nicotinonitrile Derivatives

| Approach | Key Features | Potential Advantages for Future Synthesis |

|---|---|---|

| Traditional Cyclization | Reaction of chalcones with malononitrile and ammonium acetate. nih.gov | Well-established, reliable for generating the core scaffold. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste, simplified purification. |

| Green Catalysis | Use of recyclable catalysts (e.g., nanomagnetic metal-organic frameworks) and solvent-free conditions. nih.gov | Environmentally friendly, potentially lower cost, high yields. |

Advanced SAR and Lead Optimization Studies

Once a reliable synthetic route is established, the next critical step is to conduct advanced Structure-Activity Relationship (SAR) and lead optimization studies. patsnap.com These investigations are essential to transform a promising hit compound into a viable drug candidate by systematically modifying its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. coleparmer.comdanaher.com

For this compound, SAR studies would involve synthesizing a library of analogs with targeted modifications at key positions:

The Acetyl Group: This group can be modified to explore its role in target binding. Alterations could include reduction to an alcohol, conversion to an oxime, or replacement with other acyl groups to probe steric and electronic requirements.

The Methyl Group: Replacing the methyl group with other alkyl or functionalized groups can influence lipophilicity and metabolic stability.

The Phenoxy Ring: Substituents could be introduced onto the phenoxy ring (e.g., halogens, methoxy, or nitro groups) to modulate electronic properties and explore additional binding interactions with a biological target.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling will be pivotal in this phase. patsnap.com These in silico techniques can predict how structural changes might affect binding affinity and other drug-like properties, allowing researchers to prioritize the synthesis of the most promising analogs and accelerate the optimization process. nih.gov The ultimate goal is to develop a comprehensive SAR profile that clarifies which structural features are crucial for the desired biological activity. patsnap.com

Discovery of Novel Biological Targets and Therapeutic Applications

The nicotinonitrile scaffold is known to interact with a wide array of biological targets, suggesting that this compound could have diverse therapeutic applications. ekb.egnih.gov A key future direction is to screen this compound against various targets to uncover novel biological activities.

Based on the activities of related nicotinonitrile derivatives, several therapeutic areas are of immediate interest:

Oncology: Nicotinonitrile hybrids have demonstrated anticancer activity through multiple mechanisms, including the inhibition of kinases such as VEGFR-2 and PIM-1. ekb.egresearchgate.net

Neurodegenerative Diseases: Some derivatives act as potent acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease. ekb.eg

Inflammatory Diseases: The scaffold has been associated with anti-inflammatory and antioxidant properties. ekb.eg

A significant breakthrough in the field was the discovery of trisubstituted nicotinonitrile derivatives as novel inhibitors of the general control nonrepressed protein 5 (GCN5), a target implicated in various cancers. nih.gov This discovery was made through a high-throughput screening campaign, underscoring the power of unbiased screening in identifying unexpected activities. nih.govrsc.org Therefore, subjecting this compound to broad-panel screening against kinases, epigenetic targets, and other enzyme families could reveal novel and potent therapeutic applications.

Table 2: Potential Biological Targets for this compound Based on Scaffold Activity

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | VEGFR-2, PIM-1 | Oncology | ekb.eg |

| Epigenetic Enzymes | GCN5 Histone Acetyltransferase | Oncology | nih.govrsc.org |

| Other Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | ekb.eg |

| Receptors | A1 Adenosine Receptor Antagonists | Various | ekb.eg |

Development of Hybrid Molecules Incorporating the Nicotinonitrile Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action that can be advantageous in treating complex diseases like cancer. nih.gov The nicotinonitrile scaffold is an excellent candidate for the development of hybrid molecules. ekb.egekb.eg

Future research should focus on designing and synthesizing hybrid molecules that covalently link the this compound core to other biologically active moieties. For example:

Coupling with Kinase Inhibitor Scaffolds: Given the known anticancer activity of many nicotinonitriles, creating hybrids with fragments known to inhibit specific cancer-related kinases could result in highly potent and selective agents. ekb.eg

Combination with DNA-Binding Agents: Hybridizing with molecules that interact with DNA could yield compounds with a dual mechanism of cytotoxicity against cancer cells.

Fusion with Anti-inflammatory Moieties: Linking the nicotinonitrile scaffold to a known anti-inflammatory pharmacophore, such as a celecoxib (B62257) analog, could produce novel agents for treating inflammatory disorders.

The design of these hybrids will be guided by an understanding of the structure-activity relationships of both pharmacophores to ensure that the linkage strategy does not disrupt key binding interactions.

Application of High-Throughput Screening and Combinatorial Chemistry in Compound Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. uomustansiriyah.edu.iqucsf.edu

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a chemical library. wikipedia.orgnih.gov By systematically varying the substituents around the nicotinonitrile core, a diverse library of analogs can be generated. This approach moves beyond the one-at-a-time synthesis model and enables the creation of hundreds or thousands of structures for biological evaluation. uomustansiriyah.edu.iq

High-Throughput Screening (HTS) complements this synthetic capability by enabling the rapid testing of these large compound libraries against specific biological targets. ucsf.edunih.gov As demonstrated in the discovery of nicotinonitrile-based GCN5 inhibitors, HTS can screen tens of thousands of compounds in a short period to identify initial "hits." nih.gov An HTS campaign using a library derived from this compound could rapidly identify compounds with activity against a wide range of targets, providing starting points for multiple drug discovery programs. nih.govucsf.edu Preliminary structure-activity relationships can often be derived directly from the initial HTS data, guiding the first round of lead optimization. ucsf.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bosutinib |

| Milrinone |

| Neratinib |

| Olprinone |

| Nicotinic acid |

| Nicotinamide |

| Acetamiprid |

| Imidacloprid |

| 5-fluorouracil |

| Cladribine |

| Capecitabine |

| Celecoxib |

| Psilocybin |

| Lysergic acid diethylamide (LSD) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Acetyl-6-methyl-2-phenoxynicotinonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, phenoxy-group introduction may occur via SNAr (nucleophilic substitution) on a halogenated nicotinonitrile precursor. Reaction optimization includes temperature control (e.g., 80–120°C), solvent selection (DMF or THF), and catalyst screening (e.g., Pd(PPh₃)₄). Yield improvements are achieved by monitoring intermediates via TLC and HPLC .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for acetyl (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl) and phenoxy (δ ~6.8–7.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and acetyl (C=O stretch ~1700 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) .

Q. What purification methods are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) enhances resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For instance, the nitrile group’s electron-withdrawing effect directs substitution to the para position of the phenoxy ring. Molecular Electrostatic Potential (MEP) maps visualize charge distribution, aiding in mechanistic predictions .

Q. What experimental and computational approaches resolve contradictions in reaction yields when modifying substituents on the nicotinonitrile core?

- Methodological Answer :

- Systematic Substituent Variation : Replace acetyl/methyl groups with bulkier analogs (e.g., trifluoromethyl) to study steric effects.

- Kinetic Profiling : Use stopped-flow NMR to track intermediate formation rates.

- DFT-MD Simulations : Model transition states to identify rate-limiting steps. Correlate findings with experimental yields to refine synthetic protocols .

Q. How does the phenoxy group influence the compound’s conformational stability and crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction reveals torsional angles between the phenoxy and nicotinonitrile planes. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., CH-π, π-π stacking). For example, orthorhombic packing (space group Pna2₁) observed in analogs suggests similar stabilization mechanisms .

Key Methodological Insights

- Synthesis : Prioritize regioselective substitution by pre-functionalizing the nicotinonitrile core .

- Characterization : Combine crystallography (for absolute configuration) with DFT to validate electronic properties .

- Troubleshooting : Use kinetic isotope effects (KIEs) to distinguish between competing reaction mechanisms in ambiguous cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.